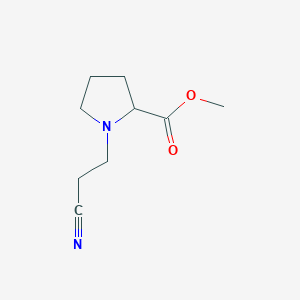

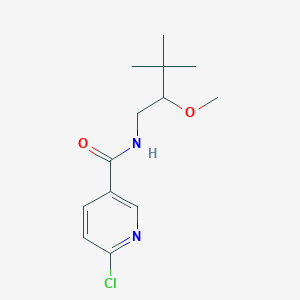

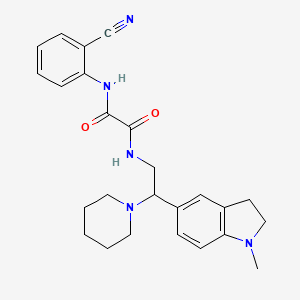

(2-(Methylthio)phenyl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-(Methylthio)phenyl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

The compound has relevance in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry for their pharmacological properties. For instance, a study demonstrates a method for synthesizing benzisoxazole and benzisothiazole derivatives through a tandem approach involving phenyliodine(III) diacetate-mediated oxidation followed by intramolecular oxidative O-N/S-N bond formation. This process highlights the compound's utility in constructing complex molecular architectures pertinent to drug discovery and development (Anand et al., 2015).

Anticancer Activity

The compound is instrumental in the synthesis of naphthyridine derivatives, which have shown promising anticancer activity. A novel compound, derived from a similar structural framework, was found to induce necroptosis at low concentrations and apoptosis at high concentrations in human melanoma cells, suggesting potential for melanoma treatment (Kong et al., 2018).

Antimicrobial Evaluation

Further extending its utility, the compound has been used in the synthesis of novel benzofuran-based analogues showing potent antimicrobial activity. These derivatives were synthesized by condensation reactions and evaluated for their inhibitory potency against various bacterial and fungal strains, demonstrating the compound's role in developing new antimicrobial agents (Shankar et al., 2016).

Structural and Crystallographic Studies

In structural chemistry, derivatives of the compound have been characterized to understand their molecular and crystal structures, providing insights into their chemical properties and reactivity. Such studies are foundational for the development of materials with specific physical or chemical characteristics (Sun et al., 2017).

Antiproliferative Activity

The compound's derivatives have also been explored for their antiproliferative activity against cancer cell lines. By modifying the structural backbone, researchers have developed compounds that exhibit cytotoxic activity, underscoring the potential for therapeutic applications in cancer treatment (Liszkiewicz, 2002).

Mecanismo De Acción

Mode of Action

The exact mode of action of this compound is also not well-documented. Based on its structure, it may bind to its target(s) and modulate their activity, leading to downstream effects. The presence of a tetrahydrofuran group and a diazepan ring could potentially influence the compound’s binding affinity and selectivity .

Pharmacokinetics

Factors such as its molecular weight, polarity, and the presence of functional groups like the tetrahydrofuran group and the diazepan ring can influence these properties .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, its stability could be affected by exposure to light or high temperatures .

Propiedades

IUPAC Name |

(2-methylsulfanylphenyl)-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2S/c1-22-16-6-3-2-5-15(16)17(20)19-9-4-8-18(10-11-19)14-7-12-21-13-14/h2-3,5-6,14H,4,7-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWTRGKJLYDIZAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)N2CCCN(CC2)C3CCOC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(3-methylpiperidin-1-yl)sulfonyl]-1H-1,2,3-benzotriazol-1-ol](/img/structure/B2842070.png)

![4-(5-Fluoro-6-methylpyrimidin-4-yl)-N-[2-(4-methoxyphenyl)ethyl]piperazine-1-carboxamide](/img/structure/B2842076.png)

![N-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2842080.png)

![(3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2842084.png)

![N-[2-(3,4-dimethoxyphenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B2842089.png)

![N-(3,4-diethoxybenzyl)-5-methyl-2-phenylthieno[3,2-b]furan-6-carboxamide](/img/structure/B2842091.png)